2,4-Dimethyl-4-penten-2-ol
Overview
Description
2,4-Dimethyl-4-penten-2-ol is an organic compound with the molecular formula C₇H₁₄O. It is a colorless liquid that is soluble in water and has a boiling point of approximately 132°C . This compound is used as an intermediate in the synthesis of various organic materials, including pharmaceuticals, cosmetics, and organic light-emitting diodes .
Preparation Methods
2,4-Dimethyl-4-penten-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of isobutene with formaldehyde in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired product with high selectivity . Industrial production methods often involve similar processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2,4-Dimethyl-4-penten-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Scientific Research Applications
2,4-Dimethyl-4-penten-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of metabolic pathways and enzyme reactions due to its unique structure and reactivity.
Medicine: It serves as a precursor in the synthesis of various medicinal compounds, including antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-4-penten-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl group in its structure allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and function .
Comparison with Similar Compounds
2,4-Dimethyl-4-penten-2-ol can be compared with other similar compounds, such as:
2,4-Dimethyl-2-pentanol: This compound has a similar structure but lacks the double bond present in this compound, resulting in different reactivity and applications.
2,4-Dimethyl-3-pentanol: Another similar compound with a different position of the hydroxyl group, leading to variations in its chemical properties and uses
This compound stands out due to its unique combination of a double bond and a hydroxyl group, which imparts distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
2,4-dimethylpent-4-en-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6(2)5-7(3,4)8/h8H,1,5H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWMKLMWCPTKDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173487 | |
Record name | 2,4-Dimethyl-4-penten-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19781-53-4 | |
Record name | 2,4-Dimethyl-4-penten-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19781-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethyl-4-penten-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethyl-4-penten-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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